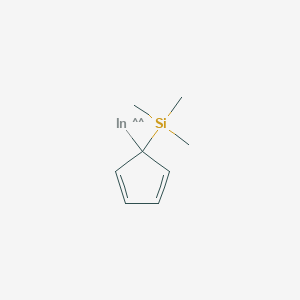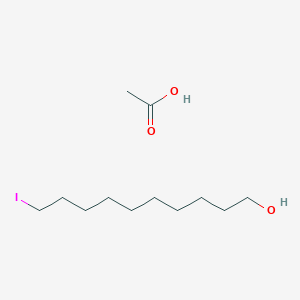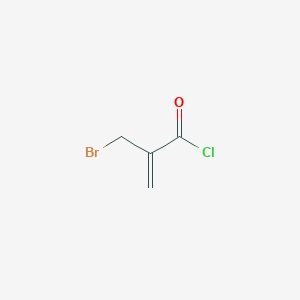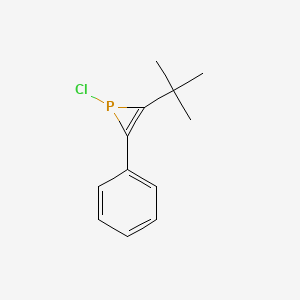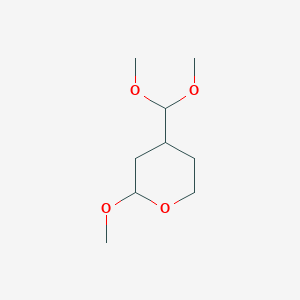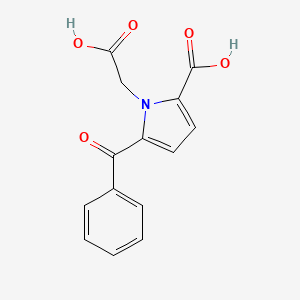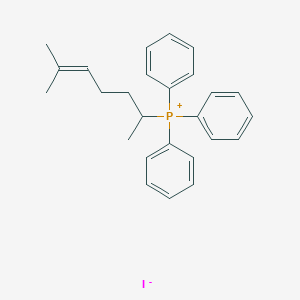![molecular formula C23H30O2SSe B14308806 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene CAS No. 112389-75-0](/img/structure/B14308806.png)
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene is an organic compound featuring a benzene ring substituted with a methyl group and a complex side chain containing a phenylselanyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene typically involves multiple steps, starting with the preparation of the phenylselanyl group and its subsequent attachment to the benzene ring. The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and selenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Sulfides.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group may interact with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene: can be compared with other benzene derivatives containing sulfonyl and selenyl groups, such as:
Uniqueness: The unique combination of a phenylselanyl group and a sulfonyl group in this compound imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
112389-75-0 |
|---|---|
Molecular Formula |
C23H30O2SSe |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylselanyldec-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C23H30O2SSe/c1-3-4-5-6-7-9-14-23(27-22-12-10-8-11-13-22)19-26(24,25)21-17-15-20(2)16-18-21/h8,10-18H,3-7,9,19H2,1-2H3 |
InChI Key |
BDSZDTXCCCKIGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(CS(=O)(=O)C1=CC=C(C=C1)C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


